3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide
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Description
3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
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Scientific Research Applications
Antileishmanial Efficacy
Specific Scientific Field
Medicinal Chemistry
Summary
Researchers have synthesized a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo [3,4-b]quinolin-1-one derivatives using a post-Ugi modification strategy. These compounds were evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) .
Experimental Procedures
Results
The researchers found that some of the synthesized derivatives exhibited promising antileishmanial efficacy. Further studies are needed to optimize their potency and selectivity.
Drug Prejudice Scaffold
Imidazopyridine
is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. It is also useful in material science because of its structural character .
Synthesis
Imidazopyridine can be synthesized from easily available starting materials.
Formal Anti-Markovnikov Hydromethylation
Specific Scientific Field
Organic Chemistry
Summary
The compound 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide has been utilized in a catalytic protodeboronation reaction. This reaction allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Experimental Procedures
Results
The protocol successfully achieved anti-Markovnikov hydromethylation, demonstrating the compound’s potential in synthetic chemistry.
Total Synthesis of Natural Products
Summary
The compound 3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide was employed in the formal total synthesis of natural products, including δ-®-coniceine and indolizidine 209B .
Experimental Procedures
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c28-21(12-15-32(29,30)19-7-2-1-3-8-19)25-20-9-5-4-6-18(20)16-22-26-23(27-31-22)17-10-13-24-14-11-17/h1-11,13-14H,12,15-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIOZHCXJWNLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)propanamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.